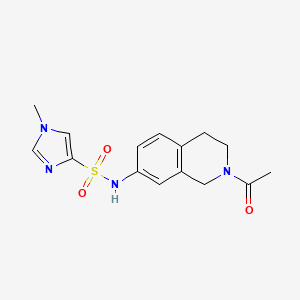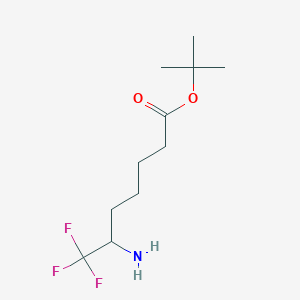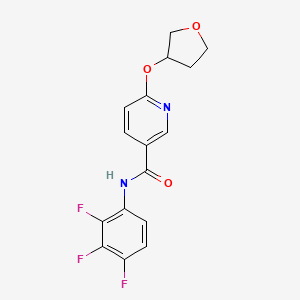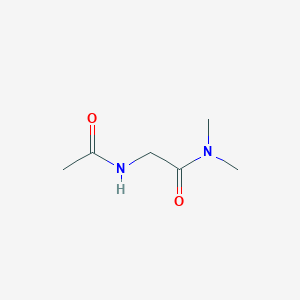
methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothiophene-2-sulfonamide is a thiophene derivative with a bromine atom at the 2-position and a sulfonamide group at the 5-position .
Synthesis Analysis
5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-2-sulfonamide includes a five-membered ring, a sulfonamide group, and a bromine atom .Chemical Reactions Analysis
5-Bromothiophene-2-sulfonamide may be used to synthesize various compounds, such as 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives .Physical And Chemical Properties Analysis
5-Bromothiophene-2-sulfonamide has a melting point of 138-142 °C. It is soluble in methanol .Applications De Recherche Scientifique
Isoquinoline Derivatives as Enzyme Inhibitors
Isoquinoline sulfonamides have been extensively studied for their inhibitory effects on various enzymes. Research has shown that certain isoquinoline derivatives are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) and have potential applications in treating diseases where PNMT activity is implicated. For instance, inhibitors based on the isoquinoline sulfonamide structure have demonstrated significant inhibition of PNMT, highlighting their therapeutic potential in conditions related to epinephrine biosynthesis (Grunewald et al., 2006).
Synthetic Methods for Isoquinoline Derivatives
The synthesis of polyhydroquinoline derivatives has been facilitated by the use of efficient catalysts. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, demonstrating the versatility of such compounds in organic synthesis (Khaligh, 2014).
Molecular Interactions and Binding Studies
The interactions of isoquinoline sulfonamides with the active sites of various enzymes have been a subject of detailed study. For instance, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase has been compared with their isosteric sulfonamides, revealing insights into the molecular basis of enzyme inhibition and the importance of specific functional groups in these interactions (Grunewald et al., 2006).
Protein Kinase Inhibition
Isoquinoline sulfonamides have also been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This discovery has implications for the modulation of cellular signaling pathways, with potential applications in cancer therapy and other diseases where abnormal protein kinase activity is observed (Hidaka et al., 1984).
Fluorescence and Quantum Chemical Investigations
Quinoline derivatives have been synthesized and analyzed for their fluorescence properties, with studies on multi-substituted quinoline derivatives offering insights into their potential use in fluorescent labeling and imaging applications (Le et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 7-[(5-bromothiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S2/c1-22-15(19)18-7-6-10-2-3-12(8-11(10)9-18)17-24(20,21)14-5-4-13(16)23-14/h2-5,8,17H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUVEFPZWGXZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]dihydro-2(3H)-isoxazolecarboxamide](/img/structure/B2980132.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2980135.png)
![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)
![4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane](/img/structure/B2980137.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)



![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)